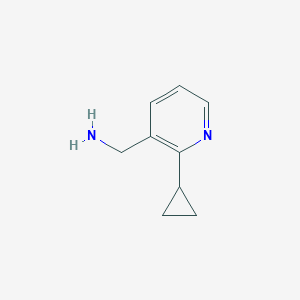
(2-Cyclopropylpyridin-3-yl)methanamine
Overview
Description
“(2-Cyclopropylpyridin-3-yl)methanamine” is a cationic amine derivative. It has been used extensively in scientific experiments. The IUPAC name for this compound is cyclopropyl (3-pyridinyl)methylamine .
Molecular Structure Analysis
The molecular formula of “(2-Cyclopropylpyridin-3-yl)methanamine” is C9H12N2 . The molecular weight is 148.21 g/mol . The InChI code is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 .Physical And Chemical Properties Analysis
“(2-Cyclopropylpyridin-3-yl)methanamine” is a liquid at room temperature . It should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Biological Evaluation
(2-Cyclopropylpyridin-3-yl)methanamine and its derivatives have been explored for their biological applications, particularly focusing on their synthesis and potential as biological agents. For instance, a study on the synthesis and biological evaluation of novel azetidine derivative incorporating a pyridine moiety, similar in structure to (2-Cyclopropylpyridin-3-yl)methanamine, displayed acceptable antibacterial and antifungal activity, highlighting the compound's potential in medicinal chemistry (Rao, Prasad, & Rao, 2013).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, complexes derived from pyridinyl methanamine structures have been utilized as catalysts for various reactions, including hydroxylation of alkanes and ring-opening polymerization. Specifically, diiron(III) complexes with tridentate 3N ligands, akin to (2-Cyclopropylpyridin-3-yl)methanamine, have shown efficacy as functional models for methane monooxygenases, demonstrating the potential of these complexes in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Material Science
In material science, zinc(II) complexes bearing camphor-based iminopyridines, which share structural similarities with (2-Cyclopropylpyridin-3-yl)methanamine, have been pre-catalysts for the heterotactic-enriched polylactide from rac-lactide, indicating their utility in polymer science and engineering (Kwon, Nayab, & Jeong, 2015).
Spectroscopic and Redox Properties
The study of copper(I) complexes with bidentate iminopyridine ligands, including variations similar to (2-Cyclopropylpyridin-3-yl)methanamine, has provided insights into the structure-dependent spectroscopic and redox properties of these complexes. These studies underscore the importance of such compounds in understanding coordination chemistry and designing new materials with specific electronic properties (Massa, Dehghanpour, & Jahani, 2009).
Drug Development and Pharmacology
Explorations into the derivatives of (2-Cyclopropylpyridin-3-yl)methanamine have extended into drug development, particularly in designing compounds with potent and selective activity against specific receptors. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists have shown robust antidepressant-like activity, emphasizing the role of structurally similar compounds in developing new therapeutic agents (Sniecikowska et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(2-cyclopropylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHEOHODJOICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293569 | |
| Record name | 2-Cyclopropyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylpyridin-3-yl)methanamine | |
CAS RN |
1145679-88-4 | |
| Record name | 2-Cyclopropyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145679-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



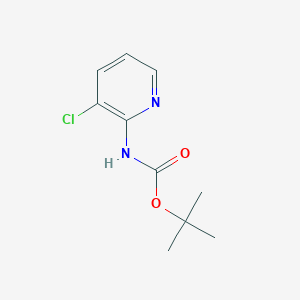

![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
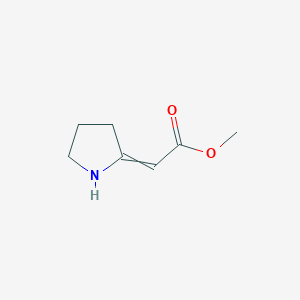
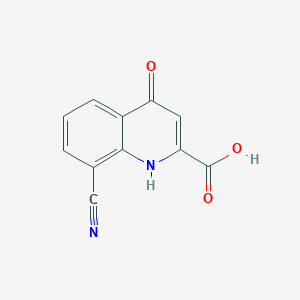

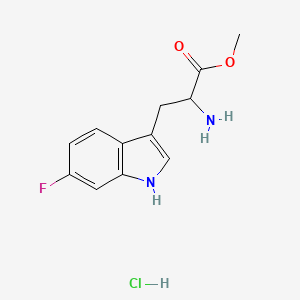
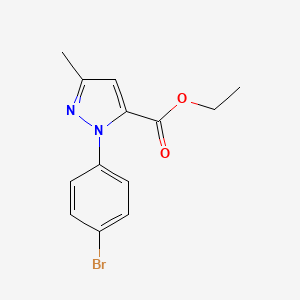
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
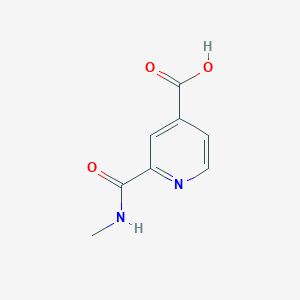

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)
![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)